![molecular formula C4H3N5S2 B12921354 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 62871-66-3](/img/structure/B12921354.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Aplicaciones Científicas De Investigación
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase, which plays a crucial role in DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione: This compound shares a similar triazolopyrimidine core but lacks the dithione functionality.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Propiedades
Número CAS |
62871-66-3 |
|---|---|
Fórmula molecular |
C4H3N5S2 |
Peso molecular |
185.2 g/mol |
Nombre IUPAC |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
Clave InChI |
YUJNBMCJDVVXIB-UHFFFAOYSA-N |
SMILES canónico |
C12=NNN=C1NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
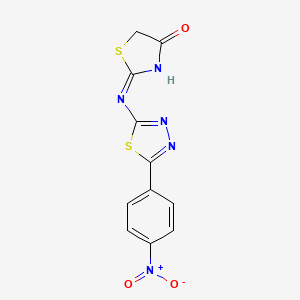
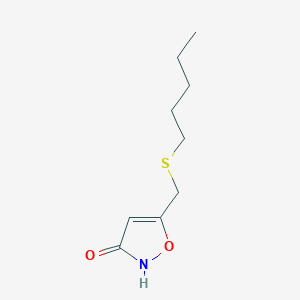
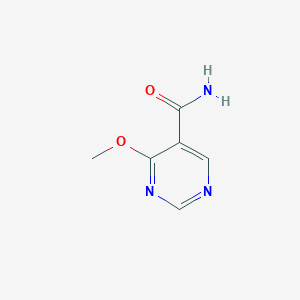


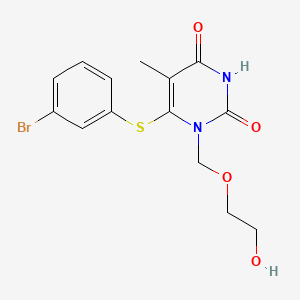
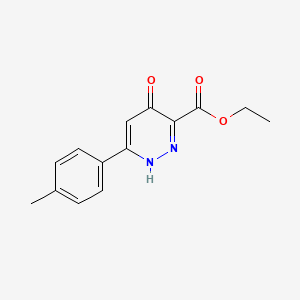
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
